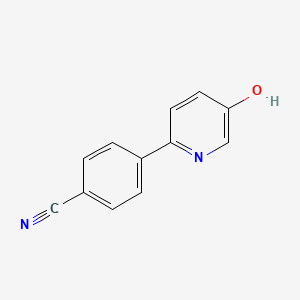
5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine
Overview
Description
5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine (5-P2TFP) is a heterocyclic compound that is found in many organic compounds. It is a colorless, odorless, and crystalline solid that has a boiling point of 138°C and a melting point of 57°C. 5-P2TFP has been used in a variety of scientific research applications, including pharmaceuticals, synthesis, and biochemistry.
Scientific Research Applications
5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. In pharmaceuticals, it has been used as a chiral building block for the synthesis of several compounds with potential therapeutic applications. In synthesis, it has been used as a starting material for the synthesis of several heterocyclic compounds. In biochemistry, it has been used as a reagent in the synthesis of several biomolecules, including peptides and nucleotides.
Mechanism of Action
The mechanism of action of 5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine is not well understood. However, it is believed that the trifluoromethyl group of the molecule interacts with the target molecule, causing a conformational change that leads to the desired reaction. This interaction may involve hydrogen bonding, electrostatic interactions, or a combination of the two.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule may interact with several biological molecules, including proteins, enzymes, and DNA. It is also believed that the molecule may affect the activity of certain enzymes, which could lead to changes in metabolic pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the molecule has a low toxicity and is relatively non-reactive, making it safe to handle in the laboratory. The main limitation of the molecule is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine in scientific research. One potential application is in the development of new drugs and therapeutics, as the molecule may be able to interact with and modulate the activity of certain enzymes and proteins. Additionally, the molecule may be used in the synthesis of new heterocyclic compounds, which could have potential applications in drug discovery and synthesis. Finally, the molecule may be used in the development of new materials and devices, as its unique properties could be used to create novel materials with improved properties.
properties
IUPAC Name |
5-prop-1-en-2-yl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c1-6(2)7-3-4-8(13-5-7)9(10,11)12/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMGWIHZVCNYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727458 | |
| Record name | 5-(Prop-1-en-2-yl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910486-39-4 | |
| Record name | 5-(Prop-1-en-2-yl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3166278.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B3166294.png)
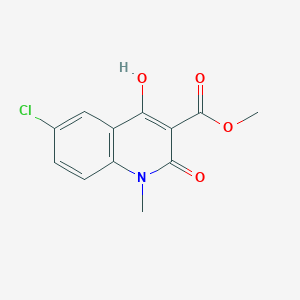
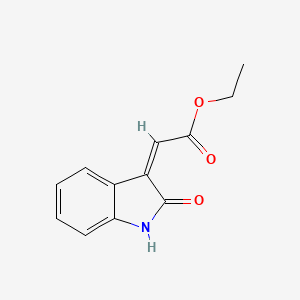
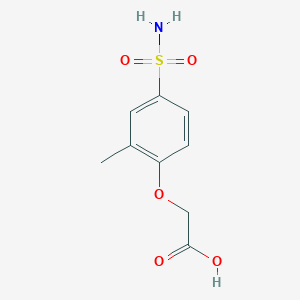

![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)

![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)
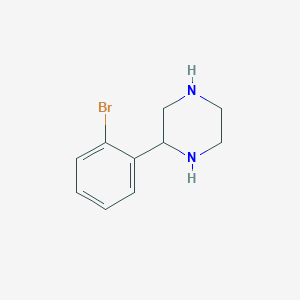

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)
![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)
